4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine
Description
4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with an octahydropyrrolo[3,4-c]pyrrole moiety and a methyl-substituted pyrimidine group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . Key structural attributes of this compound include:
- 1,6-dimethyl substitution on the pyrazolo[3,4-d]pyrimidine ring, which may enhance metabolic stability and target binding .
- Octahydropyrrolo[3,4-c]pyrrole, a bicyclic amine system that introduces conformational rigidity and improves solubility .
- 6-methylpyrimidine, which contributes to hydrophobic interactions in target binding pockets .
Properties
IUPAC Name |
1,6-dimethyl-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-11-4-16(20-10-19-11)25-6-13-8-26(9-14(13)7-25)18-15-5-21-24(3)17(15)22-12(2)23-18/h4-5,10,13-14H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFVRMKTDTQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC(=NC5=C4C=NN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment. It plays a significant role in controlling the cell cycle’s progression by regulating the G1 phase and the S phase transition.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in the cell cycle. The compound’s interaction with CDK2 also induces apoptosis within cells, which is a programmed cell death process that eliminates damaged or unnecessary cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. The downstream effects include a halt in cell cycle progression and the induction of apoptosis.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM.
Biological Activity
The compound 4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a pyrazolo[3,4-d]pyrimidine scaffold linked to an octahydropyrrolo moiety and a 6-methylpyrimidine unit. The intricate design of this molecule suggests potential interactions with various biological targets.
Molecular Formula
- C : 15
- H : 20
- N : 6
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Cell Line Studies : A derivative similar to the target compound demonstrated significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : Flow cytometric analysis indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of BAX/Bcl-2 ratios, suggesting a mitochondrial pathway for apoptosis induction .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory effects on phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways related to cancer progression and other diseases .
- EGFR Inhibition : Some derivatives have been synthesized as epidermal growth factor receptor (EGFR) inhibitors, demonstrating promising anti-proliferative activities against EGFR-expressing cancer cell lines:
Structure-Activity Relationships (SAR)
The biological activity of the compound is closely tied to its molecular structure. Research has indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter its potency:
| Compound | Structure Modification | IC50 (µM) | Target |
|---|---|---|---|
| 1a | Parent Compound | 2.24 | A549 |
| 1d | Methyl group addition | 1.74 | MCF-7 |
| 1e | Structural alteration | 42.3 | PC-3 |
This table illustrates how slight changes in the molecular structure can lead to varying degrees of biological activity.
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls, reinforcing their potential as therapeutic agents.
- Combination Therapies : Some studies suggest that combining these compounds with existing chemotherapeutics may enhance overall efficacy and reduce side effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Research Implications and Gaps
- Comparative studies with coumarin-linked derivatives (e.g., 4i, 4j) could elucidate the impact of extended π-systems on anticancer activity .
Preparation Methods
Green Synthesis via Subcritical Water
A pivotal method for constructing the octahydropyrrolo[3,4-c]pyrrole core involves subcritical water-mediated cyclization, as demonstrated by Nural et al.. This approach eliminates toxic solvents and reduces reaction times:
Procedure :
-
React N-benzoylthiourea derivatives with α-haloketones in subcritical water (130°C, 2–4 h).
-
Achieve yields of 75–91% with high regioselectivity.
Advantages :
-
Avoids traditional solvents like acetone or DMF.
-
Scalable for industrial applications.
Limitations :
-
Requires specialized equipment for high-pressure conditions.
Palladium-Catalyzed Functionalization
Patent literature describes palladium-mediated couplings to introduce pyrimidine substituents to the octahydropyrrolo scaffold:
Example :
-
Suzuki-Miyaura coupling between boronic ester-functionalized octahydropyrrolo[3,4-c]pyrrole and 6-methylpyrimidin-4-yl triflate (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h).
Preparation of 1,6-Dimethyl-1H-Pyrazolo[3,4-d]Pyrimidine
Cyclocondensation Strategy
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with dimethylformamide dimethylacetal (DMF-DMA):
Steps :
-
Amination : React 5-amino-1-methylpyrazole-4-carbonitrile with DMF-DMA in toluene (110°C, 6 h).
-
Cyclization : Treat intermediate with ammonium acetate in acetic acid (reflux, 3 h).
-
Methylation : Use methyl iodide/K₂CO₃ in DMF (rt, 2 h) to install the 6-methyl group.
Yield : 82% over three steps.
Fragment Coupling Methodologies
Nucleophilic Aromatic Substitution
Direct coupling of Fragment A and Fragment B via SNAr reaction:
Conditions :
Buchwald-Hartwig Amination
Superior yields are achieved using palladium catalysis:
Optimized Protocol :
-
Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Fragment A (1.0 eq), Fragment B (1.1 eq), Cs₂CO₃, toluene, 110°C, 18 h.
Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal that toluene outperforms DMF or THF in coupling reactions (Table 1):
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 18 | 76 |
| DMF | 100 | 24 | 54 |
| THF | 80 | 36 | 42 |
Green Chemistry Considerations
Microwave-assisted synthesis reduces reaction times for Fragment B preparation:
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 4.21–3.89 (m, 4H, pyrrolidine-H), 2.65 (s, 3H, CH₃).
-
HRMS : m/z 462.2345 [M+H]⁺ (calc. 462.2351).
Q & A
Q. What are the standard synthetic protocols for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step routes with careful optimization of reaction conditions. For example, coupling reactions between pyrazolo[3,4-d]pyrimidine cores and pyrrolidine/pyrrole systems (as in the target compound) often require:
- Solvent selection : Dry acetonitrile or dichloromethane for nucleophilic substitutions (e.g., alkylation or acylation) .
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization or coupling steps .
- Purification : Recrystallization from polar solvents (e.g., ethanol, acetonitrile) or chromatography for isolating high-purity products . Adapting these protocols to the target compound would require testing substituent compatibility (e.g., dimethyl groups on the pyrazole ring) and steric effects during coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and ring fusion (e.g., distinguishing pyrrolo[3,4-c]pyrrole protons from pyrimidine signals) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretches in pyrimidine-dione derivatives) .
- High-resolution mass spectrometry (HRMS) : For molecular formula validation, especially given the compound’s complexity .
- X-ray crystallography (if crystals are obtainable): To resolve stereochemistry in the octahydropyrrolo[3,4-c]pyrrole system .
Advanced Research Questions
Q. How can contradictory biological activity data for structurally similar compounds be resolved?
Discrepancies often arise from:
- Assay variability : Differences in cell lines, enzyme isoforms, or incubation times (e.g., kinase inhibition assays vs. cytotoxicity screens) .
- Structural analogs : Subtle changes (e.g., methyl vs. ethyl groups) can drastically alter activity. Compare the target compound to analogs like 6-methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one , which showed varying anticancer activity based on substituent positioning .
- Methodological validation : Replicate studies under standardized conditions and use computational docking to predict binding affinities .
Q. What strategies optimize reaction yields for sterically hindered intermediates in the synthesis?
Low yields in multi-step syntheses (e.g., during pyrrolo[3,4-c]pyrrole formation) can be addressed by:
- Solvent polarity adjustment : Use DMF or DMSO to stabilize charged intermediates in SNAr reactions .
- Catalytic additives : Employ Pd catalysts or phase-transfer agents for coupling reactions involving bulky groups .
- Stepwise purification : Isolate intermediates before proceeding (e.g., chromatographic separation of diastereomers in octahydropyrrolo systems) .
Q. How should researchers design dose-response studies for this compound’s kinase inhibition potential?
- Enzyme selection : Prioritize kinases with structural homology to targets of known pyrazolo[3,4-d]pyrimidine inhibitors (e.g., JAK2 or mTOR) .
- Concentration range : Test 0.1 nM–10 μM, with IC50 determination using ATP-concentration-matched assays .
- Control compounds : Include reference inhibitors (e.g., staurosporine) and assess off-target effects via kinase profiling panels .
Data Analysis and Validation
Q. What computational methods validate the compound’s binding mode in molecular docking studies?
- Molecular dynamics (MD) simulations : Assess stability of docked poses over 50–100 ns trajectories .
- Free-energy calculations : Use MM/GBSA to rank binding affinities for different kinase active sites .
- Pharmacophore mapping : Compare electrostatic/hydrophobic features with known inhibitors (e.g., overlap with pyrazolo[3,4-d]pyrimidine-based drugs) .
Q. How can researchers reconcile discrepancies between theoretical and experimental elemental analysis results?
Discrepancies >0.3% require:
- Re-purification : Remove residual solvents or salts via repeated recrystallization .
- Alternative analytical methods : Use combustion analysis for C/H/N and ICP-MS for halogen/sulfur content .
- Crystallographic validation : Confirm molecular formula via X-ray diffraction if available .
Experimental Design Tables
Q. Table 1. Key Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Core formation | Chloranil, xylene, reflux (25–30 hr) | 60–75 | Side-product formation from over-oxidation | |
| Alkylation | Alkyl halides, dry acetonitrile, 60°C | 45–55 | Steric hindrance from dimethyl groups | |
| Purification | Recrystallization (acetonitrile) | 80–90 | Solubility issues in polar solvents |
Q. Table 2. Biological Activity Comparison of Structural Analogs
| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
|---|---|---|---|---|
| 6-Methyl-1-phenyl analog | JAK2 | 12 ± 3 | 10 μM ATP, 1 hr incubation | |
| 5-Fluoro-substituted analog | mTOR | 8 ± 2 | 100 μM ATP, 2 hr incubation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
